2-Amino-5-(2-thienyl)pyrazine
Description
Significance of Pyrazine (B50134) Scaffolds in Medicinal Chemistry and Materials Science
Pyrazine and its derivatives are a vital class of nitrogen-containing heterocyclic compounds. mdpi.comtandfonline.com Their inherent chemical properties make them a "privileged scaffold" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. mdpi.commdpi.comresearchgate.net The pyrazine ring, with its two nitrogen atoms in a para arrangement, can act as a hydrogen bond acceptor and participate in various chemical reactions, making it a versatile building block for new therapeutic agents. researchgate.net
In the realm of medicinal chemistry , pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. tandfonline.commdpi.comresearchgate.net Several clinically used drugs incorporate the pyrazine structure, highlighting its importance in drug discovery. mdpi.com For instance, pyrazine-containing compounds have been investigated as kinase inhibitors for cancer therapy and as agents to combat tuberculosis. researchgate.netresearchgate.net The modification of natural products with pyrazine moieties has also been shown to enhance their therapeutic properties and reduce toxicity. mdpi.com
In materials science , pyrazine-based materials are gaining considerable attention for their favorable charge transfer properties, making them suitable for optoelectronic applications. rsc.org These applications include their use in solar cells, light-emitting diodes (LEDs), and field-effect transistors. rsc.org The pyrazine nucleus is also a component of dyes, organic semi-conductors, and ligands in coordination chemistry. mdpi.com The development of new π-conjugated materials incorporating pyrazine is an active area of research with the potential for creating low-cost and large-scale optoelectronic devices. rsc.org
Overview of Thienyl-Substituted Heterocycles in Research
The thiophene (B33073) ring, a five-membered heterocycle containing a sulfur atom, is another crucial structural motif in chemical research. When a thienyl group is attached to other heterocyclic systems, it can significantly influence the resulting molecule's properties. Thienyl-substituted heterocycles are widely studied for their potential biological activities and material applications.
In medicinal chemistry , the incorporation of a thienyl group can lead to compounds with a range of therapeutic effects. nih.gov Research has shown that thienyl-substituted heterocycles exhibit antimicrobial and antifungal activities. researchgate.net They are also investigated for their potential as antiviral, antitumor, and antimycobacterial agents. nih.gov The thienyl group can act as a bioisostere for a phenyl ring, meaning it can replace a phenyl group in a molecule without significantly altering its biological activity, a strategy often employed in drug design. nih.gov
In materials science , thienyl-substituted compounds are of interest due to their electronic properties. The thiophene unit can act as an electron-rich donor in donor-acceptor molecular architectures, which is a key principle in the design of materials for organic electronics. beilstein-journals.org Thienyl-substituted phenazines, for example, have been synthesized and studied for their absorption spectra and potential use in electronic devices. beilstein-journals.orgnih.gov
Rationale for Investigating 2-Amino-5-(2-thienyl)pyrazine
The investigation of this compound is driven by the promising characteristics of its constituent parts. The combination of a pyrazine ring, an amino group, and a thienyl substituent in a single molecule creates a unique chemical entity with the potential for diverse applications.
The structure of this compound suggests its potential as a scaffold for developing new kinase inhibitors, given that aminopyrazine derivatives have been identified as such. nih.gov Furthermore, the combination of electron-donating (amino and thienyl groups) and electron-accepting (pyrazine ring) features makes it an interesting candidate for studies in materials science, particularly in the field of organic dyes for applications like dye-sensitized solar cells. researchgate.net The systematic exploration of this compound and its derivatives could lead to the discovery of new therapeutic agents and advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPXDJQEQVYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Amino 5 2 Thienyl Pyrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 2-Amino-5-(2-thienyl)pyrazine and its derivatives, ¹H and ¹³C NMR provide invaluable information about the chemical environment of each hydrogen and carbon atom, respectively. azooptics.com
In a typical ¹H NMR spectrum of a 2-aminopyrazine (B29847) derivative, the protons on the pyrazine (B50134) ring exhibit characteristic chemical shifts. For instance, in pyrazine itself, the four equivalent protons resonate at a chemical shift (δ) of 8.59 ppm in deuterochloroform (CDCl₃). thieme-connect.de The presence of substituents, such as the amino and thienyl groups in this compound, will cause these shifts to change, providing clues to their positions on the pyrazine ring. The amino group protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by mapping the carbon framework of the molecule. azooptics.com Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its electronic environment. The carbon atoms of the pyrazine and thienyl rings will have characteristic resonances in the aromatic region of the spectrum. For example, in a study of 2-amino-6-(2-thienyl)-4-trifluoromethylpyrimidine, the ¹H NMR spectrum in CDCl₃ provided detailed structural information. researchgate.net
Table 1: Representative NMR Data for Pyrazine Derivatives
| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyrazine Ring Protons | 8.0 - 9.5 |
| ¹H | Thienyl Ring Protons | 7.0 - 8.0 |
| ¹H | Amino Group (-NH₂) | Variable, often broad |
| ¹³C | Pyrazine Ring Carbons | 130 - 160 |
Note: The exact chemical shifts for this compound will depend on the specific solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. pg.edu.pl When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. pg.edu.pl
The molecular ion of this compound would be expected to be observed in its mass spectrum. Subsequent fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules or radicals. libretexts.org For instance, N-[5,5-dimethyl-2(5H)-thienyliden]amines show fragmentation involving bond ruptures and skeletal rearrangements. arkat-usa.org The fragmentation patterns are significantly influenced by the nature of the substituents on the heterocyclic rings. arkat-usa.org
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Description | Expected m/z |
|---|---|---|
| Molecular Ion (M⁺) | Intact molecule with one electron removed | C₈H₇N₃S⁺ |
| Fragment Ion | Loss of NH₂ radical | [M-16]⁺ |
| Fragment Ion | Loss of HCN from pyrazine ring | [M-27]⁺ |
Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vscht.cz Different bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. vscht.cz
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic rings, and the C=N and C=C bonds within the pyrazine and thienyl rings. The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations in aromatic rings appear in the 1400-1600 cm⁻¹ region. libretexts.org The presence of C-N stretching vibrations can be difficult to identify as they are often weak and fall within the complex fingerprint region of the spectrum. spectroscopyonline.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic Rings | C-H Stretch | 3000 - 3100 |
| Pyrazine & Thienyl Rings | C=C and C=N Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure Determination of Related Pyrazines
Studies on 2-aminopyrazine derivatives have shown that they readily form co-crystals, often through hydrogen bonding interactions with carboxylic acids. researchgate.net For example, the crystal structure of 3-aminopyrazine-2-carbohydrazide (B1586661) reveals a monoclinic system with a P21/c space group, where molecules are linked by N-H···N hydrogen bonds to form centrosymmetric dimers. researchgate.net These dimers are further connected by N-H···O hydrogen bonds to create a two-dimensional network. researchgate.net Similarly, chloro-substituted pyrazin-2-amine ligands form coordination polymers with copper(I) bromide, showcasing both hydrogen and halogen bonding. mdpi.com These examples highlight the importance of hydrogen bonding in directing the crystal packing of aminopyrazine derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. libretexts.org
For molecules with conjugated π systems, like this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller, leading to absorption in the UV or visible region. libretexts.org The presence of both the electron-donating amino group and the π-excessive thienyl ring connected to the pyrazine core is expected to result in intramolecular charge transfer (ICT) characteristics. This can lead to absorption bands at longer wavelengths. For instance, a study on a thienyl chalcone (B49325) derivative showed an optical band gap corresponding to the HOMO-LUMO electronic transition. researchgate.net
Specialized Spectroscopic Techniques for Advanced Characterization
Fluorosolvatochromism is the phenomenon where the fluorescence emission spectrum of a compound changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon excitation, often due to intramolecular charge transfer (ICT).
Studies on various pyrazine derivatives have demonstrated their fluorosolvatochromic properties. For example, pyrazine-based push-pull chromophores, where an electron-donating group is connected to the pyrazine core through a π-conjugated system, show a positive emission solvatochromism. researchgate.net This means the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net Similarly, D–π–A (donor–π–acceptor) thiophene-based derivatives exhibit significant red shifts in their fluorescence emission spectra when moving from nonpolar to polar solvents, indicating a large change in dipole moment upon excitation. rsc.org This behavior is indicative of a strong ICT character in the excited state.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the intrinsic electronic properties of a molecule, which dictate its reactivity and behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov By calculating the electron density, DFT can predict a molecule's geometry, electronic distribution, and reactivity. For a molecule like 2-Amino-5-(2-thienyl)pyrazine, which combines an electron-rich amino group with electron-deficient pyrazine (B50134) and thiophene (B33073) rings, DFT calculations are crucial for understanding the interplay of these components.
Theoretical studies on similar aromatic heterocyclic systems, such as pyrazine and its derivatives, have been performed using DFT with basis sets like B3LYP/6-31(d,p) to determine optimized structures, total energies, and electronic states. arkat-usa.org Such calculations for this compound would reveal the distribution of electrostatic potential, highlighting electron-rich areas (likely around the amino group) and electron-poor regions (the pyrazine nitrogen atoms), which are key to its intermolecular interactions. isres.org The reactivity of the molecule can be predicted by analyzing the calculated electronic parameters. ajchem-a.comwuxibiology.com
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. scirp.orgresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wuxibiology.comresearchgate.net
For this compound, FMO analysis would likely show the HOMO localized on the electron-donating portions of the molecule, such as the amino group and the thiophene ring, while the LUMO would be distributed over the electron-deficient pyrazine ring. This distribution governs how the molecule interacts with other reactants. Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity.
Table 1: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ² / 2η | Index for quantifying electrophilic power. |
These descriptors are standard in computational chemistry for predicting the chemical behavior of molecules. ajchem-a.comwuxibiology.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling with Biological Targets
Derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators and important targets in cancer therapy. researcher.liferesearchgate.net Docking studies have shown that these compounds target class I HDACs, particularly HDAC1 and HDAC2. mdpi.comresearcher.life
The 2-aminobenzamide (B116534) scaffold, analogous to the 2-aminopyrazine (B29847) moiety in the title compound, is a well-established zinc-binding group (ZBG). nih.govimrpress.com The addition of a thienyl group at the 5-position of the aromatic ring has been shown to enhance selectivity for HDAC1 and HDAC2 over HDAC3. researcher.life This is because the thienyl group can fit into an internal cavity of the enzyme known as the "foot pocket," which is structurally different in HDAC3. researcher.life
Table 2: Key Interacting Residues in HDAC2 for 2-Aminobenzamide-based Inhibitors
| Interaction Type | Interacting Residues in HDAC2 | Role of Interaction |
| Zinc Chelation | Asp181, His183, Asp269 | The primary interaction where the ligand's ZBG coordinates with the catalytic Zn²⁺ ion, inhibiting enzyme function. arkat-usa.org |
| Hydrogen Bonding | His145, His146, Gly154, Tyr308 | Stabilizes the ligand in the active site channel. The amino group and amide NH are key participants. arkat-usa.orgnih.gov |
| Aromatic/Hydrophobic | Phe155, Phe210 | Pi-pi stacking interactions with the linker part of the inhibitor. arkat-usa.org |
| Cation-Pi | Arg39 | Interacts with the aromatic moiety (e.g., thienyl group) in the "foot pocket," further anchoring the ligand. arkat-usa.org |
This table summarizes common interactions observed in docking studies of inhibitors with HDAC2. arkat-usa.org
Prediction of Binding Affinities and Binding Modes
Molecular docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the protein. researchgate.net For a series of pyrazine-linked 2-aminobenzamide derivatives targeting HDACs, these predicted affinities often correlate well with experimentally determined inhibitory activities (IC₅₀ values). nih.govresearcher.life
Studies on a closely related compound, 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide, within the HDAC2 active site (PDB ID: 4LY1), reveal a detailed binding mode. arkat-usa.orgmdpi.com The 2-amino group and an adjacent carbonyl oxygen chelate the zinc ion in a bidentate fashion. arkat-usa.orgnih.gov The thiophene ring extends into the hydrophobic foot pocket, making favorable contacts that contribute to both affinity and selectivity. researcher.life The pyrazine core would act as a central scaffold, positioning the ZBG and other parts of the inhibitor for optimal interaction within the enzyme's binding channel. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the docked pose and the persistence of key interactions. arkat-usa.org
For HDAC inhibitors containing the 2-aminopyrazine scaffold, MD simulations, typically on the scale of 100 nanoseconds, have been performed on the docked protein-ligand complexes. mdpi.com These simulations are used to confirm the stability of the inhibitor within the HDAC active site. Analysis of the simulation trajectories reveals that the protein-ligand complexes generally remain stable, with the zinc-coordination and key hydrogen bonds being maintained throughout the simulation. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the system has reached equilibrium and that the ligand does not diffuse out of the binding pocket, thus validating the docking results and confirming the stability of the proposed binding mode. arkat-usa.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired response. frontiersin.orgnih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are critical for molecular recognition at a receptor's active site. frontiersin.orgnih.gov Once developed, this model can be used as a 3D query to rapidly search large chemical databases in a process known as virtual screening, filtering for novel compounds that match the pharmacophoric features and are therefore likely to be active. frontiersin.orgnih.govsemanticscholar.org
In the context of pyrazine-containing compounds, pharmacophore-based approaches have been instrumental in identifying and optimizing inhibitors for various biological targets. For instance, studies on pyrido[2,3,-b]pyrazine derivatives identified the core structure as a key hydrogen-bond acceptor and a hydrophobic center, features crucial for their activity as Wnt/β-catenin signal pathway inhibitors. nih.gov Virtual screening of imidazo[1,2-a]pyrazine (B1224502) libraries led to the discovery of potent ATPase inhibitors by identifying compounds that mimic ATP binding. ucl.ac.uk
For derivatives related to this compound, computational studies have highlighted the significance of the thienyl group in achieving target selectivity. In the development of Histone Deacetylase (HDAC) inhibitors, it was observed that substituting the 5-position of a 2-aminobenzamide scaffold with an aromatic or heterocyclic ring, such as a 2-thienyl group, improved subtype selectivity. mdpi.comnih.gov Molecular docking simulations revealed that the 2-thienyl moiety could fit into an internal cavity of the "foot pocket" region near the catalytic site of HDAC1 and HDAC2, while being unable to fit into the corresponding pocket of HDAC3. mdpi.com This structural insight explains the observed high selectivity of these compounds for HDAC1/2 over HDAC3. mdpi.comnih.gov
Table 1: Key Pharmacophoric Features of Related Pyrazine Scaffolds
| Pharmacophoric Feature | Role in Biological Activity | Target Class Example | Reference |
|---|---|---|---|
| Pyrazine Nitrogen | Hydrogen Bond Acceptor | Wnt/β-catenin Pathway | nih.gov |
| Pyrazine Core | Hydrophobic Center | Wnt/β-catenin Pathway | nih.gov |
| Aromatic/Heterocyclic Group (e.g., Thienyl) at Position 5 | Occupies specific sub-pockets, conferring selectivity | Histone Deacetylases (HDACs) | mdpi.comnih.gov |
Virtual screening campaigns based on such pharmacophore models enable the efficient identification of new pyrazine derivatives with potentially high activity and selectivity, significantly accelerating the drug discovery pipeline. nih.govijpsr.com
In Silico Prediction of Molecular Properties for Biological Activity (e.g., ADME properties)
For pyrazine-based compounds, including derivatives structurally similar to this compound, in silico ADME predictions have been applied to assess their potential as drug candidates. mdpi.comnih.govmdpi.com These studies typically evaluate a range of physicochemical and pharmacokinetic parameters.
Key ADME parameters evaluated include:
Molecular Weight (MW): Influences absorption and diffusion.
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility, absorption, and membrane permeability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and membrane transport.
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
Aqueous Solubility (LogS): Crucial for absorption and formulation.
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
Blood-Brain Barrier (BBB) Permeability: Indicates if a compound can enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
Research on pyrazine-linked 2-aminobenzamides, which share a core structural motif, has utilized in silico tools to predict their ADME properties. For example, promising HDAC inhibitor candidates were evaluated using the PreADMET web application to ensure they possessed favorable pharmacokinetic profiles. mdpi.com
Table 2: Predicted In Silico ADME Properties for Representative Pyrazine-Linked 2-Aminobenzamide HDAC Inhibitors
| Compound | Molecular Weight ( g/mol ) | LogP | HBA | HBD | TPSA (Ų) | Human Intestinal Absorption (%) | BBB Permeability | Reference |
|---|---|---|---|---|---|---|---|---|
| MS-275 (Reference) | 378.41 | 3.39 | 4 | 2 | 87.21 | 93.30 | High | mdpi.com |
| Compound 19f | 461.50 | 3.73 | 6 | 2 | 114.31 | 93.99 | High | mdpi.com |
| Compound 21a | 533.62 | 4.90 | 6 | 2 | 114.31 | 95.89 | High | mdpi.com |
Data sourced from a study on pyrazine-linked 2-aminobenzamides as HDAC inhibitors. mdpi.com BBB Permeability is a qualitative prediction.
These computational assessments help prioritize compounds that not only show high potency in biological assays but also possess desirable ADME characteristics, increasing the probability of their successful development into effective drugs. rjptonline.orgmdpi.com
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Amiloride (B1667095) |
| Bortezomib |
| Paritaprevir |
| Pyrazinamide (B1679903) |
| Clofazimine |
| MS-275 (Entinostat) |
| Mocetinostat |
| CI994 |
| RGFP-966 |
| 2-aminopyrazine |
Biological Activity and Mechanistic Studies of 2 Amino 5 2 Thienyl Pyrazine and Analogues in Vitro and Preclinical
Anticancer Activities in Cell Culture Models
In vitro studies are fundamental in the initial stages of drug discovery, providing critical insights into the cytotoxic and antiproliferative effects of new chemical entities on various cancer cell lines. These studies help to elucidate the underlying mechanisms of action, such as the modulation of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of cell migration.
The cytotoxic and antiproliferative activities of 2-Amino-5-(2-thienyl)pyrazine and its analogues have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, novel pyrazoline derivatives have been synthesized and tested for their cytotoxic effects on human pancreatic adenocarcinoma (AsPC-1), and human glioblastoma (U87 and U251) cell lines. mdpi.com One particular derivative, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was identified as a potent anticancer agent against both AsPC-1 and U251 cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively. mdpi.com
Similarly, the anticancer potential of various heterocyclic compounds, including those with pyrazine (B50134) and thiophene (B33073) scaffolds, has been investigated against other cancer cell lines such as breast cancer (MCF-7), liver cancer (HepG2), cervical cancer (HeLa), lung cancer (A549), and colon cancer (LoVo). nih.govjksus.org For example, a novel benzimidazole (B57391) derivative, se-182, showed significant antiproliferative activity against HepG2 and A549 cells. jksus.org Another study on 3,5-disubstituted-2-aminopyrazines reported that the compound 4-((3-amino-6- (3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide (B126) exhibited strong antiproliferative activities against HeLa, HepG2, and LoVo cells with IC50 values of 1.34 ± 0.23 µM, 7.30 ± 1.56 µM, and 1.64 ± 0.48 µM, respectively. nih.gov
The cytotoxic effects of these compounds are often dose-dependent. For instance, the flavonoid genistein (B1671435) demonstrated a dose-dependent cytotoxic effect against the HepG2 cell line, with an IC50 of 25 µM. archivesofmedicalscience.com The use of real-time cell analysis has also shown that certain bio-nanocomposites have higher cytotoxic effects on U87, MCF-7, and HeLa cells. researchgate.net These findings underscore the potential of pyrazine-based compounds as a source for the development of new anticancer agents.
Table 1: Cytotoxic Activity of Selected Pyrazine Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 | 16.8 | mdpi.com |
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | U251 | 11.9 | mdpi.com |
| 4-((3-amino-6- (3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide | HeLa | 1.34 ± 0.23 | nih.gov |
| 4-((3-amino-6- (3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide | HepG2 | 7.30 ± 1.56 | nih.gov |
| 4-((3-amino-6- (3,5-dimethylisoxazol-4-yl)pyrazin-2-yl)oxy)-N-(3-chlorophenyl) benzamide | LoVo | 1.64 ± 0.48 | nih.gov |
| Genistein | HepG2 | 25 | archivesofmedicalscience.com |
A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to cell cycle arrest and preventing the proliferation of cancer cells. Several studies have shown that this compound analogues can modulate cell cycle progression, often inducing arrest at the G2/M phase.
For example, a study on 3,5-disubstituted-2-aminopyrazines found that a specific analogue, 12Aj, arrested the HeLa cell cycle in the G2/M phase. nih.gov This arrest was associated with the regulation of key proteins involved in this checkpoint, namely cyclin B1 and cdc2. nih.gov Similarly, the natural flavonoid luteolin (B72000) was found to induce G2/M phase arrest in LoVo human colon cancer cells. nih.gov This effect was linked to the inactivation of the cyclin B1/CDC2 complex. nih.gov
The induction of G2/M arrest is a common mechanism for various chemotherapeutic agents. For instance, the chalcone (B49325) derivative 1C was shown to induce significant G2/M arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com This effect was observed to be most pronounced after 12 hours of exposure in A2780 cells. mdpi.com Furthermore, novel methylselenoesters have also been demonstrated to cause cell cycle blockage in the G2/M phase in MCF7 breast cancer cells in a dose-dependent manner. mdpi.com
The molecular mechanisms underlying G2/M arrest often involve the modulation of complex signaling pathways. For instance, DNA damage can trigger the activation of ATM (ataxia telangiectasia mutated), which in turn activates Chk2, leading to the upregulation of p53 and subsequent G2/M arrest. oncotarget.com
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a key characteristic of effective anticancer drugs. Research has indicated that this compound analogues can trigger apoptosis through various pathways, most notably the mitochondrial-related (intrinsic) pathway.
The intrinsic pathway is initiated by the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c. abcam.cnscielo.org.ar Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9, the initiator caspase in this pathway. abcam.cnmdpi.com Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis. abcam.cnmdpi.com
Studies on pyrazoline derivatives have shown their ability to induce apoptosis. For instance, a pyrazoline derivative was found to induce an apoptotic phenotype in U251 glioblastoma cells at low concentrations. mdpi.com Similarly, the flavonoid luteolin was shown to induce apoptosis in LoVo colon cancer cells, partly through the cytochrome c- and dATP-mediated activation of Apaf-1. nih.gov
The activation of the caspase cascade is a central event in apoptosis. Caspases are a family of proteases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. abcam.cn The process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which both converge on the activation of effector caspases. researchgate.net Some studies have shown that processed caspase-2 can directly engage the mitochondrial apoptotic pathway, stimulating the release of cytochrome c and Smac/DIABLO, independently of its catalytic activity. nih.gov
Cell migration is a critical process in cancer metastasis, the spread of cancer cells from the primary tumor to distant organs. The ability of a compound to inhibit cell migration is therefore a highly desirable attribute for an anticancer agent.
Research has shown that derivatives of this compound can inhibit the migration of cancer cells. For example, substituted (2-benzamidothiazol-5-yl)pyrazole-capped peptidomimetics have been shown to significantly inhibit the migration of MDA-MB-231 breast cancer cells without exhibiting apparent cytotoxicity. nih.gov The inhibitory effect was found to be dose-dependent and also effective against lung and cervical cancer cells. nih.gov The underlying mechanism appears to be related to the disruption of the cell's locomotive protrusions, as evidenced by a dramatic reduction in the level of f-actin in treated cells. nih.gov
Other studies have also highlighted the anti-migratory potential of related compounds. For instance, genistein has been shown to inhibit the migration of HepG2 liver cancer cells, suggesting its potential to inhibit cancer metastasis. archivesofmedicalscience.com
To fully understand the anticancer activity of this compound and its analogues, it is crucial to identify their specific molecular targets and the signaling pathways they modulate.
A significant body of research has pointed towards Aurora kinases as a key molecular target for pyrazine-based compounds. nih.govnih.gov Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis and are often overexpressed in various cancers, making them an attractive target for anticancer drug development. nih.govd-nb.info
Several studies have demonstrated the potent inhibitory activity of 2-aminopyrazine (B29847) derivatives against Aurora kinases. For example, a series of 3,5-disubstituted-2-aminopyrazines were synthesized and evaluated as Aurora kinase inhibitors. nih.gov One compound, 12Aj, exhibited potent inhibition of both Aurora A and Aurora B with IC50 values of 90 nM and 152 nM, respectively. nih.gov Molecular docking studies suggested that this compound forms stable hydrogen bonds with the active sites of both Aurora A and Aurora B. nih.gov
The inhibition of Aurora kinases by these compounds is consistent with their observed biological effects, such as G2/M cell cycle arrest. nih.gov The quest for potent and selective Aurora kinase inhibitors has been a major focus in cancer research, with several agents progressing to clinical trials. nih.gov The development of compounds like N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine highlights the potential of targeting Aurora kinases for cancer therapy. nih.gov
Identification of Molecular Targets and Signaling Pathways
Histone Deacetylase (HDAC) Inhibition
The 2-aminobenzamide (B116534) scaffold is a recognized zinc-binding group in histone deacetylase (HDAC) inhibitors, offering selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3). nih.govsemanticscholar.org The addition of an aromatic moiety, such as a thienyl or phenyl group, at the position-5 of the 2-aminobenzamide can enhance selectivity for HDAC1 and HDAC2 over HDAC3 by occupying an internal cavity near the catalytic region. nih.govsemanticscholar.org
Analogues of 2-amino-5-(2-thienyl)benzamide have been synthesized and evaluated for their HDAC inhibitory activity. For instance, a series of 5-(thiophen-2-yl)-substituted 2-aminobenzamide derivatives possessing a morpholine (B109124) or piperadine-derived moiety were developed as orally bioavailable HDAC inhibitors. nih.gov One such compound, with a 4-ethyl-2,3-dioxopiperazine-1-carboxamide (B13802751) group, demonstrated significant inhibitory activity against HCT116 cell growth and HDAC1/2. nih.gov Notably, this compound did not induce apoptosis in cell cycle tests, unlike the reference compound MS-275. nih.gov In xenograft models using HCT116 cells, this derivative effectively reduced tumor volume. nih.gov
Furthermore, research into pyrazine-linked 2-aminobenzamides has yielded potent and selective class I HDAC inhibitors. nih.gov These compounds, featuring a central (piperazin-1-yl)pyrazine or (piperazin-1-yl)pyrimidine moiety, have shown high selectivity against HDAC1, 2, and 3. mdpi.com The 2-thienyl para substituent, in particular, has been shown to increase the potency of HDAC2 inhibition. researchgate.net
Studies on the mechanism of action have revealed that simultaneous inhibition of both HDAC1 and HDAC3 is necessary for the reactivation of the FXN gene in a neuronal cell model of Friedreich's Ataxia. nih.gov Compounds that selectively target either HDAC1 or HDAC3 alone are less effective. nih.gov
Table 1: HDAC Inhibition Data for Selected this compound Analogues
| Compound/Analogue | Target | Activity | Reference |
|---|---|---|---|
| 5-(thiophen-2-yl)-substituted 2-aminobenzamide derivative | HDAC1/2 | Promising inhibitory activity against HCT116 cell growth. | nih.gov |
| Pyrazine-linked 2-aminobenzamides | Class I HDACs (1, 2, 3) | High selectivity and potency. | nih.govmdpi.com |
| 2-thienyl para substituent analogue of Entinostat (MS-275) | HDAC2 | Increased potency with an IC50 of 0.10 µM. | researchgate.net |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell proliferation, survival, and growth. google.com.na Several classes of compounds containing the pyrazine moiety have been investigated as PI3K inhibitors.
A novel series of aminopyrazine derivatives were designed as PI3Kα inhibitors by hybridizing two known PI3K inhibitor scaffolds. nih.gov This effort led to the identification of compounds with high potency and selectivity for PI3Kα over other isoforms, along with favorable pharmacokinetic properties for oral administration. nih.gov One lead compound from this series demonstrated significant tumor growth inhibition in a MCF7 xenograft mouse model. nih.gov
Thienopyrimidine and furanopyrimidine compounds with a 4-morpholino substitution have also been identified as having PI3K inhibitory activity and anti-cancer properties. google.com Additionally, pteridine (B1203161) derivatives, which are structurally related to pyrazines, have been explored as PI3K inhibitors. For example, 2,4-diaminopteridines have been identified as PI3K inhibitors. researchgate.net
Furthermore, imidazo[1,2-a]pyrazine (B1224502) derivatives have been developed as PI3K inhibitors, with some showing promise in the treatment of cancer and other diseases. wipo.int
Topoisomerase II Inhibition
Currently, there is limited direct evidence in the provided search results specifically detailing the topoisomerase II inhibitory activity of this compound or its close analogues.
Lactate (B86563) Dehydrogenase A (LDHA) Inhibition
A 2-amino-5-aryl-pyrazine was identified as an inhibitor of human lactate dehydrogenase A (LDHA) through a biochemical screening campaign. capes.gov.brresearchgate.net Subsequent structural variations of this initial hit led to compounds with improved biochemical inhibition of LDHA and better pharmacokinetic properties. capes.gov.brresearchgate.net A crystal structure of an improved compound bound to human LDHA has been obtained, which has helped to explain the observed structure-activity relationships. capes.gov.brrcsb.org
While these 2-amino-5-aryl-pyrazines demonstrated a modest preference for LDHA over LDHB, they have yet to be evaluated in cell-based assays. researchgate.net It is worth noting that other classes of LDHA inhibitors have shown potent biochemical activity but minimal cellular activity. researchgate.net
Other Kinase Inhibitions (e.g., BTK, CHK, SYK, CDK)
Derivatives of 2-aminopyrazine have been investigated as inhibitors of various other kinases, including Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.
Acalabrutinib, a potent and selective BTK inhibitor, features an imidazo[1,5-a]pyrazine (B1201761) core. nih.gov It binds covalently to Cys481 in BTK and demonstrates high selectivity, avoiding off-target kinases like EGFR and ITK. nih.gov Another series of reversible BTK inhibitors based on an 8-amino-imidazo[1,5-a]pyrazine scaffold has been developed. nih.gov These compounds achieve selectivity through specific interactions with the kinase hinge and a back pocket. nih.gov
Furthermore, novel triazine-based inhibitors, which can be considered bioisosteres of pyrazines, have been synthesized and shown to be highly selective BTK inhibitors. mdpi.com Additionally, new derivatives bearing different aryl substituents on a thienyl nucleus have exhibited inhibitory activities against BTK in vitro, with one compound showing excellent immunosuppressive action and low cytotoxicity. mdpi.com
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a role in various cellular processes. google.com While the direct effect of this compound on ROS generation is not explicitly detailed in the provided results, some pyrazine derivatives have been studied in this context. For instance, certain pyrazine compounds have been shown to induce the accumulation of reactive oxygen species in cancer cells. researchgate.net
Antimicrobial Activities (Antibacterial and Antifungal)
Various derivatives containing the 2-thienyl and pyrazine moieties have been synthesized and evaluated for their antimicrobial properties.
Antibacterial Activity: Several studies have reported the antibacterial activity of pyrazine and thienyl derivatives. A series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com One compound, in particular, exhibited superior antibacterial activity comparable to the first-line agent ampicillin. mdpi.com
Pyrazine-linked heterocycles, including pyrazine-pyridone analogues, have also been synthesized and tested. nih.gov One such analogue demonstrated potent inhibition against S. aureus, comparable to the reference antibiotic gentamicin. nih.gov Molecular docking studies suggested that this compound can effectively bind to a critical bacterial enzyme. nih.gov
Furthermore, pyrazine-2-carboxylic acid derivatives have exhibited good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com The presence of a free amino group on the pyrazine or pyrimidine (B1678525) ring appears to contribute to the antimicrobial activity. rjpbcs.com
Antifungal Activity: The antifungal potential of compounds incorporating the 2-thienyl and pyrazine structures has also been investigated. New 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles were tested against the pathogenic fungus Candida albicans, although none showed significant activity. nih.gov
In contrast, a series of pyrazoline derivatives bearing a thienyl moiety exhibited notable antifungal activity. jrespharm.com Several of these compounds were more effective than the standard drug ketoconazole (B1673606) against C. albicans. jrespharm.com Additionally, novel quinoxaline-triazole compounds, which are structurally related to pyrazines, have shown promising antifungal effects against various Candida species. acs.org One compound was eight times more active than the reference drug fluconazole (B54011) against Candida krusei. acs.org
Table 2: Antimicrobial Activity of Selected Pyrazine and Thienyl Derivatives
| Compound Series | Tested Organisms | Activity | Reference |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Moderate to good antibacterial activity. | mdpi.com |
| Pyrazine-pyridone analogues | S. aureus, E. coli | Potent inhibition against S. aureus. | nih.gov |
| Pyrazine-2-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Good antimicrobial activity. | rjpbcs.com |
| 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles | C. albicans | Not significantly active. | nih.gov |
| Pyrazoline derivatives with thienyl moiety | C. albicans | More effective than ketoconazole. | jrespharm.com |
Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)
Derivatives of this compound have been investigated for their antibacterial properties. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Among the tested compounds, some demonstrated moderate to good antibacterial effects. mdpi.com Specifically, compound 2e from this series showed notable activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, which is comparable to the antibiotic ampicillin. mdpi.com
In another study, pyrazine-2-carbohydrazide (B1222964) derivatives were synthesized and assessed for their activity against various bacterial strains. The results indicated that these compounds were generally more potent against Gram-positive bacteria compared to Gram-negative bacteria. jyoungpharm.orgresearchgate.net For example, compounds PH05, PH06, and PH07 were active against E. coli, while PH12 and PH14 showed activity against Salmonella typhi. jyoungpharm.org
Furthermore, the synthesis of new 1,2,4-triazoles and 1,3,4-oxadiazoles incorporating a 2-thienyl moiety has been explored. nih.gov The antimicrobial screening of these compounds against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) revealed that their activity is highly dependent on the specific chemical substitutions. nih.gov For instance, certain arylaminomethyl-1,3,4-oxadiazoline-2-thiones were active against both types of bacteria, whereas N-methyl or benzyl (B1604629) derivatives were inactive. nih.gov Some piperazine (B1678402) derivatives showed high activity against Gram-positive bacteria and less activity against Gram-negative strains. nih.gov
| Compound/Derivative Series | Gram-Positive Strain(s) | Gram-Negative Strain(s) | Key Findings |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine derivatives (e.g., compound 2e) | Staphylococcus aureus | Escherichia coli | Compound 2e showed MICs of 32 μg/mL (S. aureus) and 16 μg/mL (E. coli). mdpi.com |
| Pyrazine-2-carbohydrazide derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Salmonella typhi | Generally more potent against Gram-positive bacteria. jyoungpharm.orgresearchgate.net Specific compounds active against E. coli and S. typhi. jyoungpharm.org |
| 1,2,4-Triazoles and 1,3,4-Oxadiazoles with 2-thienyl moiety | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Activity is dependent on substitutions; some derivatives active against both types, others more selective for Gram-positive bacteria. nih.gov |
Activity Against Fungal Strains
The antifungal potential of compounds related to this compound has also been a subject of investigation. In a study involving newly synthesized 1,2,4-triazoles and 1,3,4-oxadiazoles with a 5-(2-thienyl) group, the compounds were tested against the pathogenic fungus Candida albicans. nih.gov However, none of the synthesized compounds in this particular series demonstrated significant activity against C. albicans. nih.gov
In contrast, other studies on different heterocyclic systems containing pyrazine have shown more promising results. For example, chloropyrazine-tethered pyrimidine derivatives were screened for their antifungal activity against Aspergillus niger and Candida tropicalis. mdpi.com The activity of these compounds was found to be influenced by the nature and position of substituents. mdpi.com For instance, a nitro derivative exhibited good activity with a MIC of 97.34 µM against C. tropicalis. mdpi.com Another study on 7-(heteroaryl)-1,2,4-triazolo[1,5-a]pyrimidines, where the heteroaryl group included thiophene, also reported on their evaluation for antifungal activity against Aspergillus niger and Candida albicans. asianpubs.org
Antitubercular Activity (e.g., Mycobacterium tuberculosis H37Rv strain)
The pyrazine ring is a key component of pyrazinamide (B1679903), a first-line antitubercular drug, which has spurred interest in the antitubercular potential of other pyrazine derivatives. scielo.org.mx A hybrid molecule combining a pyrazine amide with a 4-aminoquinoline (B48711) was synthesized and, along with its rhodium and iridium complexes, evaluated against the H37Rv strain of Mycobacterium tuberculosis. scielo.org.mx The metal complexes showed significantly greater activity against M. tuberculosis than the free ligand. scielo.org.mx
Research into other pyrazine-containing structures has also yielded compounds with antitubercular properties. For instance, a series of pyrazole-3,5-diamine derivatives were synthesized and tested against the H37Rv strain, with some compounds showing excellent activity. chemmethod.com Similarly, the exploration of 2,5-dimethylpyrrole derivatives has led to the identification of new compounds active against M. tuberculosis H37Rv. ucl.ac.uk The search for novel antitubercular agents has also included the screening of large compound libraries, which has identified scaffolds like 2-aminothiazoles as having potent activity against M. tuberculosis. nih.gov
Proposed Mechanisms of Antimicrobial Action (e.g., DprE1 target)
A significant target for novel antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Several potent inhibitors of M. tuberculosis target DprE1. nih.gov Benzothiazinones, for example, achieve their high potency through covalent binding to a critical cysteine residue (C387) in DprE1. nih.gov
Recent drug discovery efforts have focused on developing new DprE1 inhibitors. A series of compounds based on indole (B1671886) and benzomorpholine were designed, leading to the identification of a preferred compound, B18, which demonstrated strong antimycobacterial activity against the H37Rv strain and drug-resistant clinical isolates. nih.gov The target of B18 was confirmed to be DprE1, and it is proposed to act as a reversible inhibitor. nih.gov This highlights the ongoing strategy of targeting DprE1 in the development of new antituberculosis treatments.
Antimalarial Activities
In Vitro Antiplasmodial Efficacy Against Sensitive and Drug-Resistant Strains of Plasmodium falciparum
The 2-aminopyrazine scaffold has emerged as a promising starting point for the development of new antimalarial drugs. Structure-activity relationship (SAR) studies on 3,5-diaryl-2-aminopyridines led to the discovery of a novel series of 3,5-diaryl-2-aminopyrazine analogues with potent antiplasmodial activity. nih.gov These compounds demonstrated impressive efficacy against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum, with IC50 values in the nanomolar range (6-94 nM). nih.gov
Further optimization of the 2-aminopyrazine series, by introducing water-solubilizing groups, resulted in compounds with high potency against the blood stage of P. falciparum. nih.govresearchgate.net One of the leading compounds from these studies, compound 4, displayed potent in vitro activity with IC50 values of 8.4 nM and 10 nM against the K1 and NF54 strains, respectively. nih.gov These findings underscore the potential of the 2-aminopyrazine core in generating effective antimalarial agents that can overcome drug resistance. researchgate.net
| Compound Series | P. falciparum Strain(s) | IC50 Range | Reference |
|---|---|---|---|
| 3,5-Diaryl-2-aminopyrazines | K1 (multidrug-resistant), NF54 (sensitive) | 6 - 94 nM | nih.gov |
| Compound 4 (a 3,5-diaryl-2-aminopyrazine) | K1, NF54 | 8.4 nM (K1), 10 nM (NF54) | nih.gov |
| 2-Aminopyrazines with water-solubilizing groups | P. falciparum (blood stage) | Highly potent | nih.govresearchgate.net |
Preclinical In Vivo Efficacy Models (e.g., Plasmodium berghei mouse model)
The promising in vitro activity of 2-aminopyrazine analogues has been translated into significant in vivo efficacy in preclinical malaria models. The 3,5-diaryl-2-aminopyrazine series generally exhibited good efficacy at low oral doses in the Plasmodium berghei mouse model. nih.gov For instance, the frontrunner compound 4 was completely curative in P. berghei-infected mice when administered orally at a dose of 4 x 10 mg/kg. nih.gov
Similarly, other optimized 2-aminopyrazine compounds have shown high in vivo efficacy in two different mouse models: P. berghei-infected mice and P. falciparum-infected NOD-scid IL-2Rγnull mice. nih.govresearchgate.net One particular compound, compound 3, not only showed good efficacy but also possessed favorable pharmacokinetic properties and potent activity against the liver and gametocyte stages of the parasite. nih.govresearchgate.net The P. berghei model is a standard tool for the initial in vivo screening of potential antimalarial compounds, often using a four-day suppressive test to evaluate efficacy. mdpi.com The positive results from these preclinical models are a critical step in the development of new antimalarial drug candidates based on the 2-aminopyrazine scaffold. researchgate.net
Antiviral Activities
Evaluation against Specific Viral Targets (e.g., SARS-CoV-2)
The emergence of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) prompted extensive research into novel antiviral agents. Within this global effort, derivatives of pyrazine, a core component of the drug Favipiravir, have been a focal point of investigation. nih.gov While direct studies on this compound are not extensively detailed in the provided results, the broader class of pyrazine-based compounds has been synthesized and evaluated for their potential to inhibit SARS-CoV-2.
Researchers have developed a series of pyrazine-triazole conjugates and pyrazine-benzothiazole hybrids, inspired by the structure of Favipiravir. nih.gov These compounds were screened for their activity against the SARS-CoV-2 virus. nih.govnih.gov Notably, some pyrazine-triazole conjugates and a specific pyrazine-benzothiazole conjugate, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide, demonstrated significant potency against the virus. nih.govnih.gov The antiviral efficacy of these compounds is often compared to the reference drug Remdesivir. biorxiv.org
One study synthesized pyrazine conjugates and evaluated their anti-SARS-CoV-2 activity, with one compound showing significant activity, comparable to the control drug favipiravir. nih.gov Another research effort focused on imidazo[1,2-a]pyrazine derivatives, identifying a compound with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 that exhibited the most potent anti-coronaviral activity against human coronavirus 229E. nih.gov
Furthermore, amiloride (B1667095) derivatives, which feature a pyrazine ring, have been shown to inhibit SARS-CoV-2 replication in Vero E6 cells. plos.org The antiviral activity of these compounds correlated with their binding affinity to the viral envelope (E) protein, suggesting that the pyrazine ring and its substituents play a crucial role in this interaction. plos.org Specifically, compounds with bulkier hydrophobic groups on the pyrazine ring demonstrated stronger inhibition. plos.org
Table 1: Antiviral Activity of Selected Pyrazine Analogues against SARS-CoV-2 This table is interactive. You can sort and filter the data.
| Compound Class | Specific Analogue | Viral Target | Key Findings |
|---|---|---|---|
| Pyrazine-triazole conjugates | 5d-g | SARS-CoV-2 | Showed significant potency against the virus. nih.govnih.gov |
| Pyrazine-benzothiazole conjugate | (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i) | SARS-CoV-2 | Demonstrated significant potency against the virus. nih.govnih.gov |
| Pyrazine conjugate | Compound 9 | SARS-CoV-2 | Exhibited significant activity with an IC50 of 0.120 mM. nih.gov |
| Imidazo[1,2-a]pyrazine derivative | Compound with pyridin-4-yl at position 2 and cyclohexyl at position 3 (3b) | Human coronavirus 229E | Showed the most potent anti-coronaviral activity with an IC50 of 56.96 µM. nih.gov |
| Amiloride derivatives | EIPA and HMA | SARS-CoV-2 | Displayed the strongest inhibition with sub-micromolar IC50 values. plos.org |
Other Biological Activities
Antioxidant Activity
The antioxidant potential of heterocyclic compounds, including those with pyrazine and thiophene scaffolds, is an area of active investigation. While direct antioxidant data for this compound is not explicitly provided, studies on related structures offer valuable insights.
Research into pyrazine-thiazole bi-heteroaryl compounds has shown that these molecules can effectively inhibit radical-induced DNA oxidation and scavenge free radicals, indicating strong antioxidant properties. sioc-journal.cn Similarly, novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant activity, with several compounds exhibiting promising free radical scavenging capabilities, comparable to the standard antioxidant, ascorbic acid. tsijournals.com Structure-activity relationship (SAR) studies on these imidazo[1,2-a]pyrazines revealed that the presence of an amino group at the C8 position is beneficial for good antioxidant activity. tsijournals.com
Furthermore, studies on thiophene-2-carboxamide derivatives have demonstrated their antioxidant potential. nih.gov The presence of an electron-donating amino group on the thiophene ring was found to enhance the antioxidant power. nih.gov Chalcone derivatives incorporating an alkyl-substituted pyrazine heterocycle have also been evaluated for their radical scavenging and antioxidant cellular capacity. researchgate.net Certain chalcones demonstrated 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. researchgate.net
Table 2: Antioxidant Activity of Pyrazine and Thiophene Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Assay | Key Findings |
|---|---|---|
| Pyrazine-thiazole bi-heteroaryl compounds | Inhibition of radical-induced DNA oxidation, radical scavenging | Compounds showed strong radical scavenging properties and reduction ability. sioc-journal.cn |
| Imidazo[1,2-a]pyrazine derivatives | Free radical scavenging | Nine compounds exhibited effective antioxidant properties, with some comparable to ascorbic acid. tsijournals.com |
| Thiophene-2-carboxamide derivatives | Antioxidant assays | 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity. nih.gov |
| Pyrazine-chalcone derivatives | DPPH radical scavenging | Three compounds (4a, 4c, 4e) showed DPPH radical scavenging activity. researchgate.net |
Enzyme Inhibition Profiles Beyond Anticancer Targets
The structural motifs of pyrazine and thiophene are present in compounds that inhibit a variety of enzymes beyond those typically associated with anticancer activity.
HIV-1 Integrase: The quest for new HIV-1 integrase inhibitors has led to the exploration of various heterocyclic scaffolds. nih.govnih.gov While a direct link to this compound is not established in the provided information, the broader families of pyrazolone (B3327878) and 2-pyridinone containing compounds have been identified as inhibitors of HIV-1 integrase. nih.govnih.gov These inhibitors function by chelating metal ions in the enzyme's active site, a mechanism crucial for their inhibitory action. researchgate.net
VirB11 ATPase: Imidazo[1,2-a]pyrazine derivatives have been identified as competitive inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in Helicobacter pylori. nih.govucl.ac.uk These compounds are thought to bind to the ATPase active site, and efforts have been made to improve their selectivity by designing bivalent inhibitors that also target the subunit-subunit interactions within the hexameric protein assembly. nih.gov
SLACK Potassium Channels: The sodium-activated potassium channel SLACK (KCNT1) is a target for treating certain types of epilepsy. mdpi.com Although not directly involving this compound, research has identified 2-aryloxy-N-(pyrimidin-5-yl)acetamides and 2-amino-N-phenylacetamides as inhibitors of SLACK channels. mdpi.comnih.gov These studies provide insights into the structure-activity relationships for inhibiting this ion channel.
Table 3: Enzyme Inhibition by Analogous Compounds This table is interactive. You can sort and filter the data.
| Enzyme Target | Inhibitor Class | Key Findings |
|---|---|---|
| HIV-1 Integrase | Pyrazolone derivatives | Showed inhibition of IN catalytic activities in the low micromolar range. nih.gov |
| VirB11 ATPase HP0525 | 8-amino imidazo[1,2-a]pyrazine derivatives | Identified as competitive inhibitors with moderate to good potency. nih.gov |
| SLACK Potassium Channels | 2-aryloxy-N-(pyrimidin-5-yl)acetamides | Potent inhibitors with IC50 values in the sub-micromolar range. mdpi.com |
| SLACK Potassium Channels | 2-amino-N-phenylacetamides | Identified as low micromolar potency inhibitors. nih.gov |
Structure Activity Relationship Sar Studies and Rational Drug Design
Systematic Modification and Activity Correlation
Systematic modification of the 2-Amino-5-(2-thienyl)pyrazine core is fundamental to elucidating its SAR. By methodically altering substituents and their positions on the heterocyclic rings, researchers can map the chemical features essential for biological activity.
The nature of substituents added to the pyrazine (B50134) and thienyl rings profoundly impacts the biological potency and selectivity of the resulting compounds. Research has shown that even minor chemical changes can lead to significant shifts in activity.
For instance, in the development of Histone Deacetylase (HDAC) inhibitors, the addition of an aromatic group, specifically a 2-thienyl ring, at the 5-position of a pyrazine-linked 2-aminobenzamide (B116534) scaffold was found to be a critical strategy for enhancing selectivity. mdpi.comnih.gov This substitution pattern leads to compounds with high selectivity for HDAC1 and HDAC2 over the HDAC3 isoform. mdpi.com The replacement of a phenyl group on the pyrazine ring with thiophene (B33073) derivatives has also been shown to improve membrane permeation, a crucial pharmacokinetic property. acs.org
The electronic properties of substituents are also a key determinant of activity. Studies on related pyrimidine (B1678525) derivatives revealed that compounds bearing electron-withdrawing groups (such as -Cl, -F, or -NO₂) generally exhibit better antimicrobial activity compared to those with electron-releasing groups (like -OH, -OCH₃, or -CH₃). proquest.com In one study, a 2"-thienyl substituent was found to have a positive influence on antifungal activity. proquest.com The herbicidal activity of related 2,3-dicyanopyrazines was also high for derivatives containing a 2-thienyl group. tandfonline.com
Conversely, the removal of certain substituents can be detrimental. In a series of Nek2 kinase inhibitors, deleting methoxy (B1213986) groups from a phenyl ring attached to the pyrazine led to a significant loss of affinity, while complete removal of the phenyl ring resulted in a 50-fold drop in activity. acs.org
| Core Scaffold | Substituent Modification | Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| Pyrazine-linked 2-aminobenzamide | Addition of 2-thienyl ring at position-5 | HDAC Inhibition | Increased selectivity for HDAC1/2 over HDAC3. | mdpi.comnih.gov |
| Aminopyrazine | Replacement of phenyl with thiophene | Nek2 Kinase Inhibition | Improved permeation properties. | acs.org |
| Chloropyrazine-tethered pyrimidine | Electron-withdrawing vs. Electron-releasing groups | Antimicrobial Activity | Electron-withdrawing groups (Cl, F, NO₂) showed 2-4 fold better activity. | proquest.com |
| Aminopyrazine | Removal of methoxy groups from attached phenyl ring | Nek2 Kinase Inhibition | Significant loss of affinity. | acs.org |
The specific location of functional groups on both the pyrazine and thienyl rings is a critical factor governing the molecule's interaction with its biological target. Shifting a substituent from one position to another can drastically alter the compound's efficacy and selectivity.
In the context of HDAC inhibitors, substitution at the 5-position of the pyrazine-linked scaffold with a 2-thienyl ring is crucial for achieving the desired selectivity. mdpi.comnih.gov Further SAR studies have involved exploring mono- or di-substitutions at positions 4 and/or 5 to fine-tune activity. nih.gov For related kinase inhibitors, it was noted that a meta-substituted benzoic acid derivative was significantly less potent than its analogues, highlighting a distinct positional effect. acs.org
Research on analogous heterocyclic systems further underscores this principle. For chloropyrazine-tethered pyrimidines, disubstituted analogues with a 2",4"-di-chloro pattern on an attached phenyl ring were favorable for antifungal activity, whereas a 3"-methoxy, 4"-hydroxy substitution pattern was detrimental. proquest.com Similarly, studies on polyurethane-urea elastomers incorporating a pyridine (B92270) ring (a close relative of pyrazine) demonstrated that changing the position of an amino group on the ring had a strong influence on the material's dielectric properties, illustrating the general importance of substituent placement. researchgate.net
Ligand-Based and Structure-Based Drug Design Approaches
The development of drugs from the this compound scaffold often employs sophisticated design strategies. These can be broadly categorized as ligand-based, which leverages knowledge of existing active molecules, or structure-based, which relies on the three-dimensional structure of the biological target. nii.ac.jp
Structure-based drug design (SBDD) has been particularly fruitful. drugdiscoverynews.comgardp.org This approach uses the 3D structure of a target protein, often determined through techniques like X-ray crystallography, to rationally design molecules that fit precisely into the binding site. drugdiscoverynews.com For example, the high selectivity of certain pyrazine derivatives for HDAC1/HDAC2 over HDAC3 was explained by SBDD. mdpi.comnih.gov The 2-thienyl group at the 5-position was found to fit perfectly into a specific "foot pocket" near the catalytic site of HDAC1 and HDAC2, but this pocket is not accessible in HDAC3, thus preventing the inhibitor from binding effectively. mdpi.com This rational approach has also been applied to develop pyrazine derivatives as inhibitors for treating tuberculosis by targeting the DprE1 enzyme. nih.gov
Ligand-based drug design is employed when the structure of the target is unknown. nii.ac.jp This method relies on the chemical properties of known active ligands to create a model, such as a pharmacophore, that describes the essential features required for activity. nii.ac.jp This model then guides the design of new molecules. This strategy was used in the development of inhibitors for the VirB11 ATPase, where key fragments from known active compounds were utilized to design new imidazo[1,2-a]pyrazine (B1224502) derivatives. ucl.ac.uk
Computational SAR Modeling and Prediction
Computational chemistry plays a vital role in modern drug discovery, allowing for the prediction of a compound's activity and the elucidation of its binding mechanism before it is synthesized. Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are frequently used.
Molecular docking is a key computational tool used to predict how a molecule (ligand) binds to the active site of a target protein. This technique was instrumental in understanding the selectivity of pyrazine-based HDAC inhibitors, providing a visual and energetic model of how the 2-thienyl group interacts with the enzyme's binding pocket. mdpi.comnih.gov Docking, along with Density-Functional Theory (DFT) studies, was also used to elucidate the electronic properties and pharmacological potential of pyrazine derivatives designed as antitubercular agents. nih.gov
Pharmacophore mapping is another powerful computational method. It involves identifying the 3D arrangement of essential chemical features that a molecule must possess to be active. For a series of related 2,4-disubstituted-pyrimidines, a pharmacophore model was developed and used to screen databases for new potential inhibitors of the EGFR kinase, a cancer target. nih.gov Computational simulations can also predict the specific amino acid interactions that stabilize the ligand-receptor complex, as demonstrated in the design of selective 5-HT1A receptor agonists. researchgate.net
| Computational Method | Application | Compound Class / Target | Key Finding | Reference |
|---|---|---|---|---|
| Molecular Docking | Understanding binding mode and selectivity | Pyrazine-linked HDAC inhibitors | Visualized how the 2-thienyl group fits into the "foot pocket" of HDAC1/2 but not HDAC3. | mdpi.comnih.gov |
| Molecular Docking & DFT | Elucidating electronic properties and potential | Pyrazine hydrazinylidene derivatives for Tuberculosis (DprE1) | Supported the rational design of noncovalent inhibitors. | nih.gov |
| Pharmacophore Mapping | Virtual screening for new hits | 2,4-disubstituted-pyrimidines for EGFR kinase | Identified new potential inhibitors from a database based on a validated activity model. | nih.gov |
| Computational Simulation | Predicting ligand-receptor interactions | Arylpiperazines for 5-HT1A Receptor | Predicted key hydrogen bond interactions with specific amino acids in the receptor. | researchgate.net |
Potential Applications of 2 Amino 5 2 Thienyl Pyrazine and Its Derivatives in Advanced Organic Materials and Catalysis
Utilization as Building Blocks in Complex Organic Synthesis
The structural features of 2-Amino-5-(2-thienyl)pyrazine make it a valuable building block in the synthesis of more complex molecules. The presence of both an amino group and a thienyl group on the pyrazine (B50134) ring allows for a variety of chemical transformations, enabling the construction of larger, functionalized organic systems.
One of the key applications of this compound as a building block is in the synthesis of derivatives with potential biological activity. The pyrazine nucleus is a common feature in many biologically active compounds, and the introduction of a thienyl group can enhance or modify this activity. For instance, derivatives of this compound can be synthesized through reactions such as the Suzuki cross-coupling, which allows for the introduction of various aryl and hetaryl substituents. researchgate.net This versatility enables the creation of a library of compounds for screening in drug discovery programs.
The synthesis of various heterocyclic compounds often relies on the availability of versatile starting materials. For example, 2-amino-5-bromopyrazine (B17997), a related compound, is used as a precursor in the synthesis of more complex pyrazine derivatives through palladium-catalyzed cross-coupling reactions. bldpharm.comdur.ac.uk Similarly, this compound can be utilized in analogous synthetic strategies. The amino group can be a site for further functionalization, such as acylation or alkylation, to produce a wide array of derivatives. imist.ma
The following table summarizes some examples of complex organic molecules synthesized using pyrazine-based building blocks, highlighting the synthetic strategies employed.
| Starting Material | Reagents | Product | Application Area |
| 2-Amino-5-bromopyrazine | 2-Methoxybenzeneboronic acid, Pd(PPh3)4, Na2CO3 | 2-Amino-5-(2-methoxyphenyl)pyrazine | Organic Electronics |
| 2-Arylidenemalononitrile | Thiol, Triethylamine | 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile | Medicinal Chemistry |
| 2-Amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, Aqueous methylamine, N-halosuccinimide | 2-Amino-5-halogenated-N,3-dimethylbenzamides | Agrochemicals |
Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
The unique electronic properties of pyrazine and thiophene (B33073) moieties make this compound and its derivatives promising candidates for applications in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). Pyrazine rings are known for their electron-accepting nature, while thiophene rings are excellent electron donors. This donor-acceptor (D-A) architecture is a key design principle for creating materials with efficient charge transfer and luminescence properties. mdpi.comresearchgate.net
Derivatives of this compound can be designed to exhibit specific optoelectronic properties. For example, the fusion of a pyrazine ring with a strong electron donor like triphenylamine (B166846) has been shown to produce materials for highly efficient OLEDs. researchgate.net The introduction of different substituents on the pyrazine or thiophene rings can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color and efficiency of the emitted light. researchgate.net
Research has shown that pyrazine derivatives can act as electron-transporting materials in OLEDs. core.ac.uk When blended with an emissive polymer, these materials can significantly enhance the external quantum efficiency of the device. researchgate.net The development of new pyrazine-based compounds continues to be an active area of research, with the goal of creating more stable and efficient materials for next-generation displays and lighting. liberty.edu
The table below presents some pyrazine derivatives and their reported performance in OLED applications.
| Compound | Role in OLED | Key Performance Metric |
| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | Dopant in emissive layer | Enhanced external quantum efficiency (up to 0.07%) |
| Pyrazine-triphenylamine fused compounds | Active element | High luminous efficiency |
| Pyridopyrazine derivatives | Emissive and electron-transport materials | Blue-green fluorescence |
Role in Dye-Sensitized Solar Cells (if applicable for analogues)
The donor-acceptor structure inherent in many thienyl-pyrazine derivatives also makes them attractive candidates for use as organic dyes in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO2), initiating the process of converting solar energy into electricity. nih.gov The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, energy levels, and ability to bind to the semiconductor surface. nih.gov
While direct studies on this compound in DSSCs are not widely reported, analogues containing thienyl and pyrazine or pyridine (B92270) moieties have been investigated as photosensitizers. researchgate.net For instance, novel organic dyes based on a pyridine ring as an anchoring group and a thienyl substituent have been synthesized and shown to be potentially good photosensitizers for DSSCs based on quantum-chemical calculations. researchgate.net The design of these dyes often follows a D-π-A structure, where a donor and an acceptor are connected by a π-conjugated bridge. mdpi.comrsc.org
The development of metal-free organic dyes is a significant area of research in DSSCs, and thienyl-pyrazine based structures offer a promising avenue. rsc.orgacs.org The ability to tune the photophysical and electrochemical properties of these molecules through synthetic modifications is a key advantage. researchgate.net Research into new dye structures, including those based on thieno[3,4-b]pyrazine, continues to aim for broader light absorption and improved power conversion efficiencies. mdpi.com
The following table summarizes key properties of some dye molecules used in DSSCs, illustrating the importance of molecular design.
| Dye Structure Type | Key Feature | Relevance to DSSCs |
| Pyridine-based with thienyl substituent | Anchoring group and π-system | Potential as photosensitizers |
| Thieno[3,4-b]pyrazine-based | Electron-poor π-bridge | Broad and intense light absorption |
| Phenothiazine derivatives | Strong chromophore | High solar energy-to-electricity conversion efficiency |
Potential in Catalytic Systems
The application of pyrazine derivatives in catalytic systems is an emerging field of interest. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, making these compounds potential ligands in catalysis. While specific catalytic applications of this compound are not extensively documented, related pyrazine compounds have shown promise in various catalytic reactions.
For example, a novel method for the synthesis of pyrazine and ketone derivatives has been developed using an asymmetric ligand-based copper catalyst. sioc-journal.cn This indicates the potential for pyrazine-containing ligands to facilitate complex organic transformations. Furthermore, gold-based catalytic systems have been employed for the synthesis of 2,5-dimethylpyrazine (B89654) derivatives. google.com
The development of efficient and selective catalysts is crucial for sustainable chemistry. The unique electronic properties and coordination ability of pyrazine derivatives suggest that they could be valuable components in the design of new catalysts. Research in this area may lead to novel catalytic systems for a variety of organic reactions, from cross-coupling to oxidation and reduction processes.
The table below provides examples of catalytic systems involving pyrazine derivatives.
| Catalyst System | Reaction Type | Substrates | Product |
| Asymmetric ligand-based TNP-Cu@rGO | Synthesis of pyrazines and ketones | Various substrates | Pyrazines and ketones with moderate to high yields |
| AuLX complex (L = phosphine (B1218219) ligand, X = anion) | Synthesis of 2,5-dimethylpyrazine derivatives | Aldehydes and propargylamine | 2,5-Dimethylpyrazine derivatives |
| NiO-CuO-Al₂O₃-ZnO composite | Synthesis of 2,5-dimethylpyrazine | Isopropanolamine | 2,5-Dimethylpyrazine |
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
Research into pyrazine (B50134) derivatives has established them as versatile scaffolds in drug discovery and development. mdpi.com These compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. mdpi.comrsc.org The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its unique reactivity and ability to participate in various biological interactions. bohrium.com Studies have shown that the introduction of different substituents onto the pyrazine core can significantly modulate its biological activity. ijpsjournal.com For instance, the addition of aromatic or heterocyclic rings, such as the thienyl group in 2-Amino-5-(2-thienyl)pyrazine, has been a strategy to enhance subtype selectivity for biological targets like histone deacetylases (HDACs). mdpi.comnih.gov The amino group at the 2-position is also a key feature, often involved in critical interactions with biological targets. researchgate.net
Emerging Trends in Pyrazine Chemistry
The field of pyrazine chemistry is continually evolving, with several key trends shaping its trajectory. A significant trend is the development of more efficient and environmentally friendly synthetic methodologies. ajgreenchem.com This includes the use of novel catalysts and one-pot synthesis strategies to create complex pyrazine derivatives. ajgreenchem.comgoogle.com Another major trend is the hybridization of the pyrazine core with other pharmacologically active natural product fragments to create novel molecules with enhanced potency and improved pharmacokinetic profiles. mdpi.com There is also a growing interest in the application of pyrazine-based materials in optoelectronics, leveraging their favorable charge transfer properties. rsc.orgrsc.org Furthermore, microbial biosynthesis is being explored as a sustainable alternative to chemical synthesis for producing valuable pyrazine derivatives. nih.govresearchgate.net
Future Directions for this compound Research
Building on the current understanding of this compound and the broader trends in pyrazine chemistry, several promising avenues for future research can be identified.
Future research should focus on developing more efficient and versatile synthetic routes to this compound and its analogs. While classical methods involving the condensation of α-diketones with diamines are established, exploring modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, could offer improved yields and substrate scope. tandfonline.comrsc.org The development of "green" synthetic protocols, perhaps utilizing biocatalysts or more benign solvents and reagents, represents another important direction. ajgreenchem.com
While the biological potential of pyrazine derivatives is widely recognized, the precise mechanisms of action for many compounds, including this compound, require more in-depth investigation. nih.gov Future studies should employ a combination of in vitro and in vivo models, alongside computational and molecular modeling techniques, to identify specific molecular targets and signaling pathways. rsc.orgrsc.org For example, understanding how the thienyl and amino substituents of this compound contribute to its binding affinity and selectivity for specific enzymes or receptors is crucial for its further development. mdpi.comresearchgate.net
The structure of this compound offers significant opportunities for analog design. ijpsjournal.com Systematic structure-activity relationship (SAR) studies can guide the modification of both the pyrazine core and its substituents to enhance biological activity and target specificity. For instance, introducing different substituents on the thienyl ring or modifying the amino group could lead to analogs with improved potency against cancer cell lines or specific pathogens. mdpi.comnih.gov The design of hybrid molecules that combine the this compound scaffold with other known pharmacophores is another promising strategy to develop next-generation therapeutics. bohrium.com
While much of the focus on pyrazine derivatives has been in medicine, their unique electronic and physical properties suggest potential applications in other fields. nih.gov Future research could explore the use of this compound and its derivatives in materials science, for example, as components of organic light-emitting diodes (OLEDs) or sensors. rsc.org The electron-deficient nature of the pyrazine ring, combined with the electron-donating properties of the amino group and the π-system of the thienyl ring, could lead to interesting photophysical properties. rsc.orgoup.com Investigating its potential as a building block for functional polymers or coordination compounds could also open up new avenues of application. mdpi.comcymitquimica.com
Q & A
Q. What are the optimal synthetic routes for 2-Amino-5-(2-thienyl)pyrazine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A high-yield synthesis route involves condensing 2,3-diaminopyridine derivatives with 2-thienyl glyoxal under reflux in ethanol, achieving yields up to 95% (pale yellow powder). Key steps include:
- Precursor Preparation : Use thionyl chloride (SOCl₂) to activate carboxylic acid intermediates, enabling efficient nucleophilic substitution (e.g., dichloromethane solvent, room temperature, 16 hours) .
- Cyclization : React 2-thienyl glyoxal with diaminopyridine derivatives under acidic conditions (e.g., HCl or AcOH/NaOAc) to form the pyrazine-thiophene scaffold .
- Purification : Recrystallization or column chromatography is critical for isolating the pure compound. Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice stability, as evidenced by X-ray diffraction data (monoclinic, P21/c space group) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Identify amine (-NH₂) and thiophene (C-S) stretches (e.g., 3300–3400 cm⁻¹ for N-H, ~680 cm⁻¹ for C-S) .
- NMR : Use ¹H/¹³C NMR to confirm regioselectivity. For example, aromatic protons on the thienyl moiety appear as doublets (δ 7.2–7.5 ppm), while pyrazine protons resonate at δ 8.1–8.3 ppm .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing motifs. For 2-thienyl derivatives, intermolecular π-π stacking between pyrazine and thiophene rings stabilizes the lattice (e.g., CrCl₂(pyrazine)₂ structures) .
Advanced Research Questions
Q. How do the electronic properties of this compound influence its potential application in conductive materials?
- Methodological Answer :
- Redox Activity : The thienyl substituent enhances electron delocalization, enabling charge transfer between metal centers (e.g., Cr(II/III) complexes). Measure conductivity via four-probe methods (e.g., CrCl₂(pyrazine)₂ shows σ ≈ 10⁻² S/cm) .
- Computational Validation : Perform DFT calculations to map frontier molecular orbitals. The HOMO-LUMO gap narrows due to thiophene’s electron-rich nature, aligning with UV-Vis absorption spectra (e.g., λₐᵦₛ ~380 nm) .
- Magnetic Coupling : Use SQUID magnetometry to detect ferrimagnetic ordering (e.g., Tc = 55 K in CrCl₂(pyrazine)₂) .
Q. What computational models are suitable for predicting the non-linear optical (NLO) properties of thienyl-substituted pyrazines?
- Methodological Answer :
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate vibronic coupling in excited states (S₁/S₂) to model UV-Vis spectra. Include all 24 vibrational modes for pyrazine derivatives to capture conical intersections .
- TD-DFT with Polarizable Continuum Models (PCM) : Calculate hyperpolarizability (β) to assess NLO response. Thienyl groups increase β due to asymmetric electron density (e.g., β ≈ 1.5 × 10⁻³⁰ esu for similar compounds) .
Q. How can researchers resolve contradictions in reported biological activities of pyrazine derivatives through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Modulation : Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃) on the pyrazine/thiophene rings. Test antimicrobial activity via microdilution assays (MIC values) against Gram-positive/negative strains .
- Molecular Docking : Use AutoDock Vina to map interactions with target enzymes (e.g., dihydrofolate reductase). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp27 in DHFR) .
Notes on Evidence Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
